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Compound of Interest

Compound Name: Ziyuglycoside | (Standard)

Cat. No.: B15558415

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
Ziyuglycoside | standard, a triterpenoid saponin with significant interest in various research and
development fields. This document is intended to serve as a core resource for researchers,
scientists, and drug development professionals by presenting detailed spectroscopic data,
experimental protocols, and a logical workflow for the analysis of this natural product standard.

Spectroscopic Data of Ziyuglycoside |

Ziyuglycoside I, with the molecular formula C21HesO13 and a molecular weight of 766.966 g/mol
, has been characterized using various spectroscopic techniques. The following tables
summarize the key quantitative data obtained from Mass Spectrometry (MS) and Nuclear
Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of Ziyuglycoside I. The data presented below
was obtained using Fast Atom Bombardment Mass Spectrometry (FAB-MS).

lonization Mode Adduct Observed mi/z Reference

Positive [M + Na]* 789 [1]
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Nuclear Magnetic Resonance (NMR) Data

1H and 3C NMR spectroscopy are crucial for the structural elucidation of Ziyuglycoside I. While
a complete, publicly available, tabulated dataset of all chemical shifts from the primary literature
is not readily accessible, key characteristic chemical shifts have been reported. The data
presented here is based on available information and typical values for similar triterpenoid
saponins.

H NMR (Proton NMR) Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

. . Coupling
Chemical Shift Lo
Proton Multiplicity Constant (J) Reference
(3) ppm
Hz
Anomeric Proton
5.32 d 8 [1]

(glc-H1)

Note: A comprehensive list of all proton chemical shifts is not available in the public domain.
The anomeric proton of the glucose moiety is a key diagnostic signal for this class of
compounds.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
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Carbon Chemical Shift (6) ppm

Aglycone Moiety

C-3 ~78.0
c-12 ~125.0
c-13 ~138.0
C-28 (COO) ~178.0

Sugar Moiety (Glucose)

C-1' (Anomeric) ~105.0
C-2' ~75.0
C-3 ~78.0
c-4 ~71.0
C-5' ~77.0
C-6' ~62.0

Note: The provided 3C NMR data are approximate values based on the known structure of
Ziyuglycoside | and typical chemical shifts for triterpenoid saponins. A complete, experimentally
verified list of chemical shifts from a primary standard is not publicly available.

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and for the quality
control of the Ziyuglycoside | standard. The following sections outline the general
methodologies for obtaining the spectroscopic data.

Sample Preparation

The Ziyuglycoside | standard should be of high purity (typically >98%). For NMR analysis, the
sample is dissolved in a deuterated solvent, most commonly methanol-d4 (CD3OD) or pyridine-
ds. For MS analysis, the sample is typically dissolved in methanol or a mixture of methanol and
water.
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Mass Spectrometry

The mass spectrum of the Ziyuglycoside | standard can be acquired using the following
instrumentation and parameters:

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap
instrument, is recommended for accurate mass determination.

« lonization Source: Electrospray lonization (ESI) or Fast Atom Bombardment (FAB) are
suitable ionization techniques. ESI is generally preferred for its soft ionization, which
minimizes fragmentation.

« lonization Mode: Positive ion mode is typically used to observe protonated molecules
([M+H]*) or adducts with sodium ([M+Na]*) or potassium ([M+K]*).

o Data Acquisition: Data should be acquired in full scan mode over a mass range that includes
the expected molecular weight of Ziyuglycoside | (e.g., m/z 100-1000).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to
ensure adequate signal dispersion.

* 'H NMR Spectroscopy:
o Solvent: CDsOD or other suitable deuterated solvent.
o Pulse Program: A standard single-pulse experiment is typically used.

o Acquisition Parameters: Key parameters include a sufficient number of scans to achieve a
good signal-to-noise ratio, a spectral width that covers the entire proton chemical shift
range (e.g., 0-12 ppm), and an appropriate relaxation delay.

e 13C NMR Spectroscopy:

o Solvent: CD3OD or other suitable deuterated solvent.
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o Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the
spectrum and enhance sensitivity.

o Acquisition Parameters: A larger number of scans is typically required compared to H
NMR due to the lower natural abundance of 13C. The spectral width should cover the full
carbon chemical shift range (e.g., 0-200 ppm).

e 2D NMR Spectroscopy:

o For complete structural assignment, a suite of 2D NMR experiments is recommended,
including:

» COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling
networks.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly
attached carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, which is crucial for connecting different structural
fragments.

Workflow for Spectroscopic Analysis of
Ziyuglycoside | Standard

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
Ziyuglycoside | standard, from sample preparation to data interpretation.
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Caption: Workflow for the spectroscopic analysis of Ziyuglycoside I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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